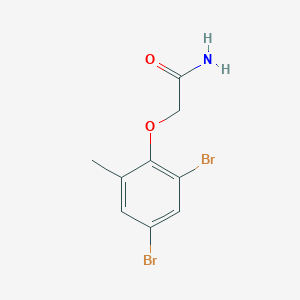

2-(2,4-Dibromo-6-methylphenoxy)acetamide

Description

2-(2,4-Dibromo-6-methylphenoxy)acetamide is a brominated phenoxy acetamide derivative with the molecular formula C₁₆H₁₃Br₂ClN₂O₄ and a molecular weight of 492.55 g/mol . The compound features a phenoxy core substituted with two bromine atoms at positions 2 and 4, a methyl group at position 6, and an acetamide moiety linked to a 5-chloro-4-nitro-2-methylphenyl group. Its physicochemical properties include a predicted density of 1.761 g/cm³ and a boiling point of 612.9±55.0 °C, suggesting high thermal stability .

Properties

Molecular Formula |

C9H9Br2NO2 |

|---|---|

Molecular Weight |

322.98 g/mol |

IUPAC Name |

2-(2,4-dibromo-6-methylphenoxy)acetamide |

InChI |

InChI=1S/C9H9Br2NO2/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H2,12,13) |

InChI Key |

VPVWIPCHRPGPFN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1OCC(=O)N)Br)Br |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)N)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Phenoxy acetamide derivatives share a common scaffold but differ in substituents, which critically influence their biological and physicochemical properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound may increase reactivity or toxicity compared to methyl or triazole substituents in analogs.

Auxin-Like Agonists

- WH7 : Exhibits potent auxin-like activity in Arabidopsis, stimulating root growth and gene expression via auxin pathways. The triazole group may enhance binding to auxin receptors .

- Compound 533 : A synthetic auxin agonist with structural similarity to 2,4-D (a commercial herbicide), suggesting herbicidal applications .

Anti-Cancer and Anti-Microbial Activity

- Phenoxy Acetamides (Compounds 38–40): Derivatives with pyrrolidine, piperidine, or morpholine groups show anti-cancer activity against HCT-116, MCF-7, and PC-3 cell lines .

- Anti-Fungal Acetamides (Compounds 47–50) : Benzo[d]thiazole-sulfonyl derivatives exhibit gram-positive antibacterial and antifungal activity .

- Target Compound : Bromine’s electronegativity and steric effects might enhance interactions with microbial or cancer cell targets, though empirical data are lacking.

Physicochemical Properties

- Solubility : The nitro group in the target compound may reduce aqueous solubility relative to analogs like WH7, which has a polar triazole moiety.

- Stability : Higher molecular weight and bromine content may confer resistance to metabolic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.